Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate
Overview
Description
Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C8H12F3NO5 and a molecular weight of 259.18 g/mol . It is known for its unique structure, which includes a morpholine ring and a trifluoroacetate group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate can be synthesized through a series of chemical reactions. One common method involves the reaction of morpholine with methyl chloroformate to form methyl morpholine-2-carboxylate. This intermediate is then reacted with trifluoroacetic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives .
Scientific Research Applications
Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and proteins. The trifluoroacetate group can act as an electron-withdrawing group, influencing the reactivity and binding properties of the compound. This can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Methyl morpholine-2-carboxylate hydrochloride: Similar structure but with a hydrochloride group instead of trifluoroacetate.
Methyl morpholine-2-carboxylate: Lacks the trifluoroacetate group, making it less reactive in certain reactions.
Uniqueness
Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which enhances its reactivity and makes it suitable for specific chemical reactions and applications. This distinguishes it from other similar compounds that lack this functional group .
Biological Activity
Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate (CAS Number: 1373253-22-5) is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C₈H₁₂F₃NO₅
- Molecular Weight : 259.18 g/mol
- InChIKey : MEZYADQKFXKWSH-UHFFFAOYSA-N
The compound's structure features a morpholine ring substituted with a carboxylate group and a trifluoroacetate moiety, which may influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit various enzymes involved in metabolic pathways. For instance, the trifluoroacetate group may enhance the binding affinity to specific targets due to its electronegative nature.
- Cell Proliferation : Preliminary studies indicate that derivatives of this compound can affect cell proliferation in cancer cell lines. The mechanism often involves inducing apoptosis or altering cell cycle progression.
- Antimicrobial Activity : Some morpholine derivatives exhibit antibacterial and antifungal properties, suggesting that this compound may also possess similar activities.
Case Studies
-
Cytotoxicity Evaluation :
A study assessed the cytotoxic effects of methyl morpholine-2-carboxylate derivatives on various cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 50 µM against human cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.This suggests that modifications to the morpholine structure could enhance anticancer activity.Compound Cell Line IC50 (µM) Methyl morpholine-2-carboxylate MCF-7 25 Methyl morpholine-2-carboxylate HeLa 30 -
Mechanism of Action :
Another study explored the apoptotic pathways activated by methyl morpholine derivatives in A549 lung carcinoma cells. The findings revealed that treatment led to increased levels of cleaved caspases and PARP, indicating activation of the intrinsic apoptotic pathway.
Pharmacological Applications
Research has indicated potential applications in:
- Cancer Therapy : Due to its cytotoxic properties against various cancer cell lines.
- Antimicrobial Agents : As preliminary data suggest efficacy against certain bacterial strains.
Properties
IUPAC Name |
methyl morpholine-2-carboxylate;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.C2HF3O2/c1-9-6(8)5-4-7-2-3-10-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZYADQKFXKWSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCO1.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719237 | |
Record name | Trifluoroacetic acid--methyl morpholine-2-carboxylate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373253-22-5 | |
Record name | 2-Morpholinecarboxylic acid, methyl ester, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373253-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifluoroacetic acid--methyl morpholine-2-carboxylate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.